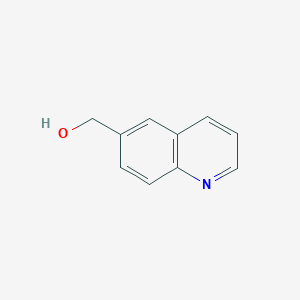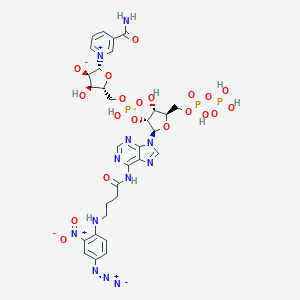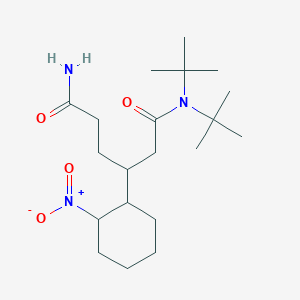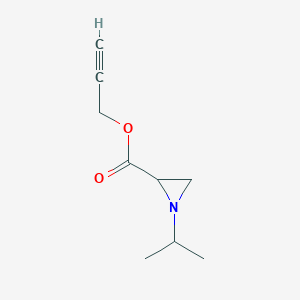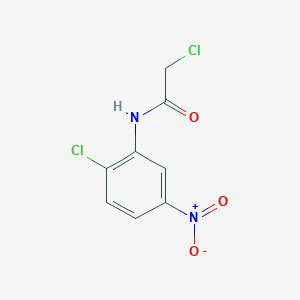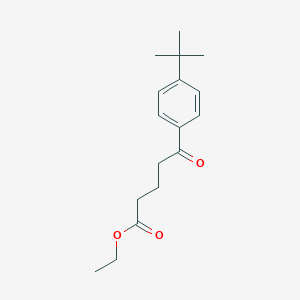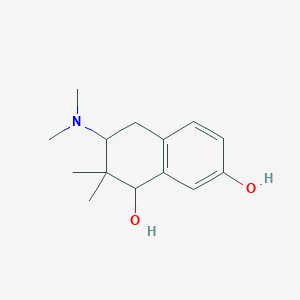
3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol, commonly known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMT is a member of the naphthalene family and is a derivative of tryptamine. It has a molecular formula of C16H25NO2 and a molecular weight of 263.38 g/mol.
Mecanismo De Acción
DMT is a potent agonist of the serotonin 5-HT2A receptor. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT2C, and 5-HT7. DMT is believed to produce its psychoactive effects by activating these receptors in the brain. It has been suggested that DMT may also activate the sigma-1 receptor, which may contribute to its antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
DMT has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been found to increase levels of glutathione, an antioxidant that protects cells from oxidative stress. DMT has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMT in lab experiments is its potent and specific effects on serotonin receptors. This allows researchers to study the role of serotonin in various physiological and pathological processes. However, one limitation is the difficulty in obtaining and handling DMT due to its legal status and potential for abuse.
Direcciones Futuras
There are several future directions for DMT research. One area of interest is the potential therapeutic applications of DMT for psychiatric disorders, such as depression and PTSD. Another area of interest is the role of DMT in neuroprotection and anti-inflammatory processes. Additionally, there is interest in developing DMT analogs that may have improved pharmacological properties. Overall, DMT is a promising compound with many potential applications in the field of neuroscience.
Métodos De Síntesis
DMT can be synthesized through a variety of methods, including the reduction of 3-(2-nitropropyl)-1,2,3,4-tetrahydro-2,2-dimethyl-1-naphthol with lithium aluminum hydride or the reduction of 3-(2-nitropropyl)-1,2,3,4-tetrahydro-2,2-dimethyl-1-naphthol with sodium borohydride. Another method involves the reduction of 2,3-dimethoxy-1,4-naphthoquinone with sodium borohydride in the presence of dimethylamine.
Aplicaciones Científicas De Investigación
DMT has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic properties. DMT has also been studied for its potential to treat addiction, PTSD, and other psychiatric disorders. Additionally, DMT has been found to have neuroprotective and anti-inflammatory effects.
Propiedades
Número CAS |
104753-60-8 |
|---|---|
Nombre del producto |
3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2,2-dimethyl-3,4-dihydro-1H-naphthalene-1,7-diol |
InChI |
InChI=1S/C14H21NO2/c1-14(2)12(15(3)4)7-9-5-6-10(16)8-11(9)13(14)17/h5-6,8,12-13,16-17H,7H2,1-4H3 |
Clave InChI |
JLARSPTVJNSNEP-UHFFFAOYSA-N |
SMILES |
CC1(C(CC2=C(C1O)C=C(C=C2)O)N(C)C)C |
SMILES canónico |
CC1(C(CC2=C(C1O)C=C(C=C2)O)N(C)C)C |
Sinónimos |
3-dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



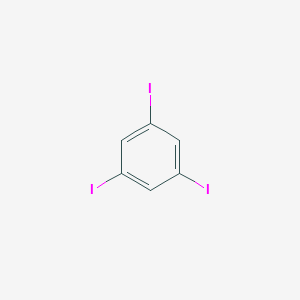
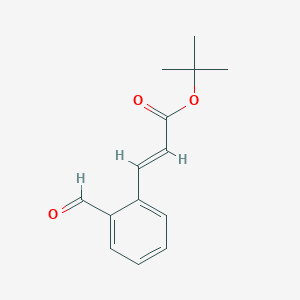
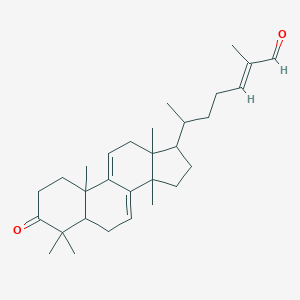
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
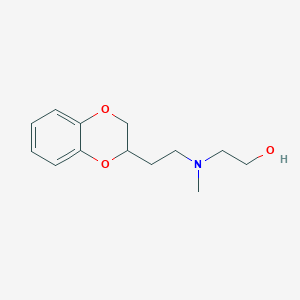
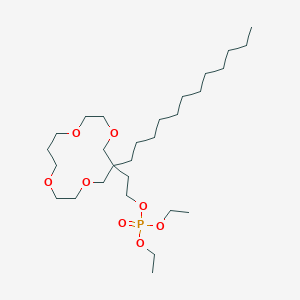
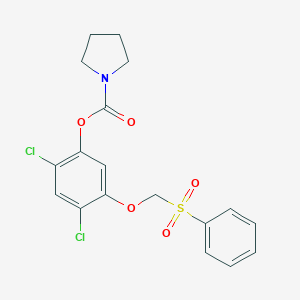
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
